molecular formula C₄₃H₃₃N₃O₃S B1141999 (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid CAS No. 68786-47-0

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid

Cat. No.: B1141999
CAS No.: 68786-47-0
M. Wt: 671.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid (CAS: 68786-47-0) is a critical intermediate in synthesizing cephalosporin antibiotics, particularly ceftazidime and cefdinir . Its structure features a thiazole ring substituted with a tritylamino group (C₆H₅)₃C–NH– and a trityloxyimino group (C₆H₅)₃C–O–N= at the C-2 position (Z-configuration), which is essential for β-lactamase stability and antimicrobial activity . The bulky trityl groups serve as protective moieties during synthesis, preventing undesired side reactions .

Properties

IUPAC Name

(2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWHTWVHOBWFDQ-QMIKVBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N/OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid is C₄₂H₃₃N₂O₃S, with a molecular weight of approximately 674.785 g/mol. The compound features a thiazole ring and an iminoacetic acid moiety, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC₄₂H₃₃N₂O₃S
Molecular Weight674.785 g/mol
IUPAC Name(2Z)-2-[2-(trityl(15N)amino)-(213C,315N)1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid
SMILESOC(=O)\C(=N/OC(c1ccccc1)(c2ccccc2)c3ccccc3)\c4cs13c[15n]4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazole moiety is known to enhance the compound's affinity for certain biological targets, potentially influencing cellular signaling pathways.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing thiazole rings exhibit antimicrobial properties. The specific interactions and efficacy of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid against bacterial strains require further investigation.
  • Anticancer Properties : Research has indicated that similar compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The trityl groups may also enhance the compound's stability and bioavailability.
  • Anti-inflammatory Effects : Thiazole derivatives have been studied for their anti-inflammatory properties, which could be relevant for this compound as well. The precise mechanisms remain to be elucidated through targeted studies.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, finding significant inhibitory effects that warrant further exploration for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid .
  • Anticancer Research : In vitro studies demonstrated that compounds with similar structures induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential therapeutic applications .
  • Inflammation Models : Animal models have shown that thiazole derivatives can reduce markers of inflammation, indicating potential use in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid, as anticancer agents. The compound's ability to inhibit cancer cell proliferation has been investigated through various assays.

Case Study:
A study conducted on similar thiazole derivatives demonstrated significant anticancer activity against multiple cell lines, including leukemia and CNS cancers. For instance, compounds with similar scaffolds showed inhibition rates exceeding 70% against specific cancer types . This indicates that (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid may possess analogous properties worthy of further exploration.

Antimicrobial Properties

Thiazole compounds are known for their antimicrobial activities. The structural features of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid suggest potential efficacy against various bacterial strains.

Data Table: Antimicrobial Activities of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus40 µg/mL
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acidTBDTBD

Note: Further studies are required to determine the MIC for the compound .

As a Cefdinir Intermediate

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid is also recognized as an intermediate in the synthesis of Cefdinir, a broad-spectrum antibiotic. This application underscores its importance in pharmaceutical manufacturing processes, particularly in developing antibiotics that combat bacterial infections.

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups facilitate various chemical reactions, enabling the synthesis of more complex molecules.

Synthesis Pathway Example:
The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid can be achieved through a multi-step process involving:

  • Formation of the thiazole ring.
  • Introduction of trityl groups.
  • Functionalization at the carboxylic acid position.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of related intermediates:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Applications
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid (Target Compound) 68786-47-0 C₄₀H₃₄N₄O₃S Tritylamino (C₆H₅)₃C–NH–; Trityloxyimino (C₆H₅)₃C–O–N= 687.86 g/mol Synthesis of cefdinir
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid (TTMA) 64485-90-1 C₂₅H₂₁N₃O₃S Tritylamino (C₆H₅)₃C–NH–; Methoxyimino (CH₃O–N=) 443.52 g/mol Intermediate for ceftriaxone and cefotaxime
(Z)-2-(tert-Butoxycarbonylprop-2-oxyimino)-2-(2-tritylaminothiazol-4-yl)acetic acid (TB-TAA) 68672-66-2 C₃₂H₃₃N₃O₅S Tritylamino; tert-Butoxycarbonylpropoxyimino (t-BuO–CO–O–N=) 595.70 g/mol Synthesis of ceftazidime
(Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid (ATOA) 128438-01-7 C₂₄H₁₉N₃O₃S Aminothiazolyl (NH₂–C₃H₂NS–); Trityloxyimino 429.50 g/mol Precursor for cefdinir

Key Research Findings

Role of Protective Groups: The trityl group in the target compound enhances solubility in organic solvents (e.g., dimethylformamide) during coupling reactions, unlike methoxyimino derivatives (TTMA), which require harsher conditions . TB-TAA’s tert-butoxycarbonyl (Boc) group improves stability during storage but necessitates additional deprotection steps .

Synthetic Efficiency: TTMA (methoxyimino) is synthesized in higher yields (75–85%) compared to the target compound (60–70%) due to reduced steric hindrance . The target compound’s trityloxyimino group requires precise Z-configuration control to maintain antibiotic efficacy, as seen in ceftazidime synthesis .

Biological Activity: ATOA (aminothiazolyl variant) exhibits lower β-lactamase resistance than the target compound but is preferred for oral cephalosporins due to improved bioavailability .

Preparation Methods

One-Pot Synthesis via Sequential Tritylation and Hydrolysis

The most efficient route, detailed in EP0477197B1 , involves a three-step, one-pot procedure:

  • Tritylation of Ethyl 2-Amino-α-(Methoxyimino)-4-Thiazoleacetate :
    The aminothiazole precursor reacts with trityl chloride (Ph3C-Cl\text{Ph}_3\text{C-Cl}) in the presence of a non-aqueous base (e.g., pyridine, triethylamine) at 40°C. This step substitutes the primary amine with a trityl group, forming a protected intermediate.

    Ethyl 2-amino-α-(methoxyimino)-4-thiazoleacetate+Ph3C-ClBaseTritylated ester intermediate\text{Ethyl 2-amino-α-(methoxyimino)-4-thiazoleacetate} + \text{Ph}_3\text{C-Cl} \xrightarrow{\text{Base}} \text{Tritylated ester intermediate}
  • Hydrolysis of the Ester Group :
    Addition of aqueous sodium hydroxide (50%) at 65°C cleaves the ethyl ester to the carboxylic acid. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.

  • Acidification and Crystallization :
    The mixture is acidified with concentrated HCl to pH < 7, precipitating the product. Purification via heptane/methylene chloride washes yields the final compound in >85% purity.

Table 1: Optimization of Reaction Conditions

ParameterExample 1Example 2
SolventPyridineDimethylacetamide
BasePyridineTriethylamine
Temperature (°C)4040
Hydrolysis Time (hr)4–52–2.5
Yield (%)7885

This method’s superiority lies in its avoidance of intermediate isolation, reducing processing time from days to hours.

Historical Context and Comparative Analysis

Prior methods, such as those in US Patent 4,376,203 , required multi-step isolations:

  • Tritylation of the aminothiazole ester.

  • Isolation of the tritylated ester.

  • Saponification to the carboxylic acid.

  • Final purification.

These steps incurred yield losses (50–60%) due to intermediate degradation and handling. In contrast, the one-pot approach achieves 78–85% yields by maintaining reaction continuity.

Mechanistic Insights and Stereochemical Control

Tritylation Dynamics

Trityl chloride’s electrophilic nature facilitates nucleophilic attack by the thiazole amine, forming a stable tritylamine bond. Steric hindrance from three phenyl groups necessitates polar aprotic solvents (e.g., DMAC) to enhance reactivity.

Hydrolysis and Acidification

The ester-to-acid conversion proceeds via nucleophilic acyl substitution. Aqueous NaOH deprotonates the ester, forming a tetrahedral intermediate that collapses to the carboxylate. Acidification protonates the carboxylate, precipitating the product.

Challenges and Solutions in Large-Scale Production

Solvent Selection

Early methods used chlorinated solvents (CH₂Cl₂), but dimethylacetamide (DMAC) improves solubility and reaction homogeneity, facilitating higher yields.

Byproduct Management

Residual trityl chloride can form triphenylmethanol (Ph3COH\text{Ph}_3\text{COH}) during hydrolysis. Heptane washes effectively remove this byproduct due to polarity differences.

Analytical Characterization

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.

  • ¹H NMR : Confirms trityl group integration (15 aromatic protons) and Z-configuration via coupling constants .

Q & A

Q. What is the synthetic role of (Z)-2-(2-tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid in antibiotic development?

This compound is a key intermediate in synthesizing third-generation cephalosporins, such as ceftazidime and cefdinir . Its Z-configuration at the oxyimino group ensures β-lactamase stability, while the trityl (triphenylmethyl) groups protect reactive amines during coupling reactions with β-lactam cores (e.g., 7-aminocephalosporanic acid, 7-ACA). Post-coupling, acidic deprotection (e.g., formic acid) removes trityl groups to yield active pharmaceutical ingredients (APIs) .

Q. How is the stereochemical integrity of the oxyimino group maintained during synthesis?

The Z-configuration is stabilized by steric hindrance from the trityl groups, which prevent isomerization to the less active E-form. Reaction conditions (e.g., low temperature, anhydrous solvents) and coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are critical to preserve stereochemistry .

Q. What analytical methods are used to confirm the structure of this compound?

  • HPLC : Quantifies purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm.
  • NMR : Trityl protons appear as distinct aromatic multiplets (δ 7.2–7.5 ppm), while the thiazole ring protons resonate at δ 6.8–7.0 ppm.
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 687.3 (C₃₉H₃₃N₃O₃S⁺) .

Advanced Research Questions

Q. How can coupling efficiency with 7-ACA derivatives be optimized?

Coupling efficiency depends on:

  • Activation Strategy : DCC/HOBt achieves ~85% yield, but N,N’-diisopropylcarbodiimide (DIC) reduces side reactions in polar aprotic solvents like DMF .
  • Stoichiometry : A 1.2:1 molar ratio of the intermediate to 7-ACA minimizes unreacted starting material.
  • Workup : Extraction with ethyl acetate and silica gel chromatography remove unreacted reagents .

Q. What strategies mitigate instability due to trityl group cleavage?

  • Storage : Lyophilized solid stored at –20°C under argon prevents hydrolysis.
  • In situ Protection : Adding catalytic pyridine during synthesis stabilizes the trityl group against acidic byproducts .
  • Alternative Protecting Groups : tert-Butoxycarbonyl (Boc) groups are less bulky but require harsher deprotection (e.g., trifluoroacetic acid) .

Q. How are contradictions in spectral data resolved during structural validation?

Discrepancies in NMR (e.g., unexpected splitting) may arise from residual solvents or rotamers. Solutions include:

  • Drying : Azeotropic distillation with toluene removes trace water.
  • Variable Temperature NMR : Heating to 60°C collapses rotameric signals .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous processing reduces reaction time and improves consistency.
  • Catalytic Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) enhance enantiomeric excess (>95%) but increase cost .

Q. How does the choice of deprotection reagent affect API purity?

  • Formic Acid : Mild deprotection (20% v/v, 25°C) minimizes β-lactam degradation but leaves residual triphenylmethanol.
  • Trifluoroacetic Acid (TFA) : Faster deprotection but requires neutralization with ion-exchange resins to avoid API sulfonation .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Melting points (103–113°C) vary due to:

  • Polymorphism : Recrystallization solvents (e.g., diisopropyl ether vs. ethanol) produce distinct crystal forms.
  • Impurities : Residual DMF or HOBt lowers observed melting points. DSC analysis is recommended for accurate characterization .

Q. How to reconcile discrepancies in bioactivity of derived APIs?

Variability in MIC (minimum inhibitory concentration) values against Gram-negative bacteria may stem from:

  • Residual Trityl Groups : Incomplete deprotection reduces cell membrane penetration.
  • Stereochemical Drift : Isomerization during storage lowers potency. Stability studies under accelerated conditions (40°C/75% RH) are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.